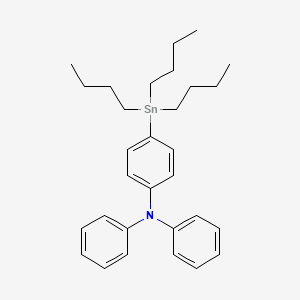
Benzenamine, N,N-diphenyl-4-(tributylstannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-diphenyl-4-(tributylstannyl)- is a chemical compound with the molecular formula C30H41NSn and a molecular weight of 534.36 g/mol . This compound is characterized by the presence of a benzenamine core substituted with two phenyl groups and a tributylstannyl group at the para position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-diphenyl-4-(tributylstannyl)- typically involves the reaction of N,N-diphenylbenzenamine with a tributylstannylating agent under specific conditions. One common method includes the use of a palladium-catalyzed stannylation reaction, where N,N-diphenylbenzenamine is reacted with tributyltin chloride in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of Benzenamine, N,N-diphenyl-4-(tributylstannyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-diphenyl-4-(tributylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenamine oxides, while reduction can produce simpler amines. Substitution reactions can result in the formation of various substituted benzenamines.
Scientific Research Applications
Benzenamine, N,N-diphenyl-4-(tributylstannyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-diphenyl-4-(tributylstannyl)- involves its interaction with specific molecular targets and pathways. The tributylstannyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Benzenamine, N,N-diphenyl-4-(tributylstannyl)- can be compared with other similar compounds, such as:
Benzenamine, N,N-diphenyl-4-(trimethylstannyl)-: This compound has a trimethylstannyl group instead of a tributylstannyl group, resulting in different chemical properties and reactivity.
Benzenamine, N,N-diphenyl-4-(triethylstannyl)-: The presence of a triethylstannyl group in this compound also leads to variations in its chemical behavior compared to the tributylstannyl derivative.
The uniqueness of Benzenamine, N,N-diphenyl-4-(tributylstannyl)- lies in its specific reactivity and the ability to form stable intermediates, making it valuable in various scientific research applications.
Properties
CAS No. |
454182-37-7 |
|---|---|
Molecular Formula |
C30H41NSn |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
N,N-diphenyl-4-tributylstannylaniline |
InChI |
InChI=1S/C18H14N.3C4H9.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-3-4-2;/h1-2,4-15H;3*1,3-4H2,2H3; |
InChI Key |
CWSGAMLLOSFAQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)




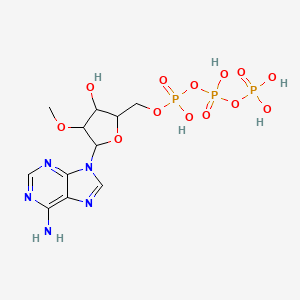

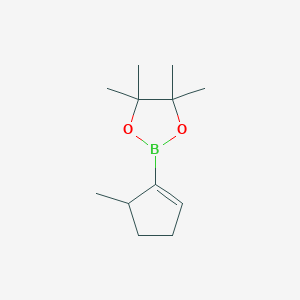
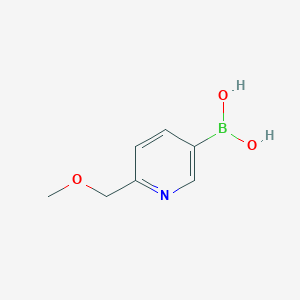
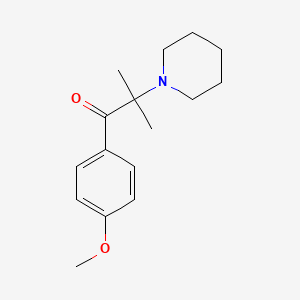
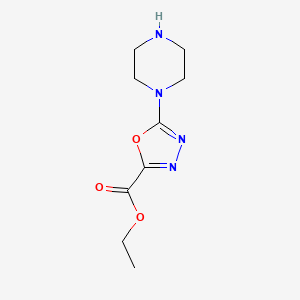
![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)
![N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)

